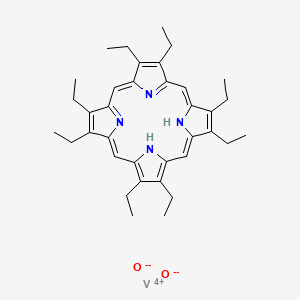
1,3,2-Dioxaphosphorinane, 2-(cyclohexylmethyl)-, 2-sulfide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,3,2-Dioxaphosphorinane, 2-(cyclohexylmethyl)-, 2-sulfide is a chemical compound that belongs to the class of organophosphorus compounds. These compounds are characterized by the presence of phosphorus atoms bonded to oxygen and sulfur atoms. This specific compound is notable for its unique structure, which includes a six-membered ring containing both oxygen and phosphorus atoms, as well as a cyclohexylmethyl group and a sulfur atom.
Métodos De Preparación
The synthesis of 1,3,2-Dioxaphosphorinane, 2-(cyclohexylmethyl)-, 2-sulfide typically involves the reaction of a suitable phosphorus precursor with a cyclohexylmethyl group and a sulfur source. One common method involves the use of phosphorus trichloride (PCl3) as the phosphorus source, which reacts with cyclohexylmethanol and sulfur to form the desired compound. The reaction is usually carried out under controlled conditions, such as in an inert atmosphere and at a specific temperature range, to ensure the desired product is obtained with high purity.
Análisis De Reacciones Químicas
1,3,2-Dioxaphosphorinane, 2-(cyclohexylmethyl)-, 2-sulfide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the sulfur atom to a sulfide or thiol group.
Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfur atom is replaced by other nucleophiles. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide (H2O2) for oxidation, reducing agents like lithium aluminum hydride (LiAlH4) for reduction, and nucleophiles like sodium hydride (NaH) for substitution. The major products formed from these reactions depend on the specific conditions and reagents used.
Aplicaciones Científicas De Investigación
1,3,2-Dioxaphosphorinane, 2-(cyclohexylmethyl)-, 2-sulfide has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of phosphorus-containing compounds.
Biology: The compound is studied for its potential biological activity, including its effects on enzymes and cellular processes.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases involving oxidative stress and inflammation.
Industry: The compound is used as an additive in lubricants and other industrial products to enhance their performance and stability.
Mecanismo De Acción
The mechanism of action of 1,3,2-Dioxaphosphorinane, 2-(cyclohexylmethyl)-, 2-sulfide involves its interaction with molecular targets such as enzymes and cellular receptors. The compound can modulate the activity of these targets by binding to specific sites, leading to changes in their function. The pathways involved in its action include oxidative stress pathways, where the compound can act as an antioxidant, and inflammatory pathways, where it can inhibit the production of pro-inflammatory molecules.
Comparación Con Compuestos Similares
1,3,2-Dioxaphosphorinane, 2-(cyclohexylmethyl)-, 2-sulfide can be compared with other similar compounds, such as:
1,3,2-Dioxaphosphorinane, 2-methoxy-, 2-sulfide: This compound has a methoxy group instead of a cyclohexylmethyl group, which affects its reactivity and applications.
1,3,2-Dioxaphosphorinane, 2-chloro-, 2-sulfide: The presence of a chlorine atom in this compound makes it more reactive in substitution reactions.
1,3,2-Dioxaphosphorinane, 2-mercapto-, 2-sulfide: This compound contains a mercapto group, which imparts different chemical properties and biological activities.
The uniqueness of this compound lies in its specific structure, which combines the stability of the cyclohexylmethyl group with the reactivity of the sulfur atom, making it a versatile compound for various applications.
Propiedades
Número CAS |
651727-28-5 |
|---|---|
Fórmula molecular |
C10H19O2PS |
Peso molecular |
234.30 g/mol |
Nombre IUPAC |
2-(cyclohexylmethyl)-2-sulfanylidene-1,3,2λ5-dioxaphosphinane |
InChI |
InChI=1S/C10H19O2PS/c14-13(11-7-4-8-12-13)9-10-5-2-1-3-6-10/h10H,1-9H2 |
Clave InChI |
GWERLUAYJNXHJG-UHFFFAOYSA-N |
SMILES canónico |
C1CCC(CC1)CP2(=S)OCCCO2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![tert-butyl N-[2-(4-nitrophenyl)-1-(oxiran-2-yl)ethyl]carbamate](/img/structure/B12515318.png)




![2-Propanol, 1-[[2,3-bis(tetradecyloxy)propyl]amino]-3-(dimethylamino)-](/img/structure/B12515351.png)



![1-[3,5-bis(trifluoromethyl)phenyl]-3-[1-(dimethylamino)-2-methylpropyl]thiourea](/img/structure/B12515387.png)


![2-Propanone, 1-[2-[(S)-(4-methylphenyl)sulfinyl]phenyl]-](/img/structure/B12515397.png)
![Propyl 4'-methyl[1,1'-biphenyl]-4-carboxylate](/img/structure/B12515403.png)
